Ertapenem N-Carbonyl Dimer Impurity
Description
International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture. The official designation is (4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. This nomenclature reveals the presence of two interconnected ertapenem-derived moieties linked through specific chemical bonds.
The compound is catalogued under Chemical Abstracts Service number 1199797-43-7, distinguishing it from other structurally related ertapenem impurities. Constitutional isomerism analysis reveals that this impurity differs from other ertapenem dimers primarily in the nature of the linking bonds between the two ertapenem units. While Ertapenem Dimer Form D Impurity possesses the molecular formula C44H50N6O14S2 with a molecular weight of 951.03 grams per mole, the N-Carbonyl Dimer variant exhibits a reduced molecular weight due to differences in hydration state and bonding patterns.
The constitutional relationship between this compound and related compounds demonstrates structural diversity within the family of ertapenem degradation products. Comparative analysis with Ertapenem Dimer I (Chemical Abstracts Service 1199797-41-5) and Ertapenem Dimer III (Chemical Abstracts Service 1199797-42-6) reveals distinct connectivity patterns while maintaining the core bicyclic β-lactam framework characteristic of carbapenem antibiotics.
Table 1: Comparative Molecular Data of Ertapenem Dimer Impurities
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| This compound | 1199797-43-7 | C44H48N6O13S2 | 933.03 | N-Carbonyl linkage |
| Ertapenem Dimer Form D Impurity | 1199797-41-5 | C44H50N6O14S2 | 951.03 | Hydrated form |
| Ertapenem Dimer III | 1199797-42-6 | C44H50N6O14S2 | 951.03 | Alternative linkage pattern |
Molecular Geometry and Stereochemical Configuration Analysis
The molecular geometry of this compound exhibits significant complexity due to the presence of multiple stereogenic centers inherited from the parent ertapenem molecules. The compound contains a total of twelve asymmetric carbon atoms, each maintaining specific spatial configurations that contribute to the overall three-dimensional structure. The stereochemical descriptors (4R,5S,6S) appearing repeatedly in the nomenclature indicate the absolute configuration of the bicyclic β-lactam core regions.
Analysis of the bicyclic azabicyclo[3.2.0]hept-2-ene systems reveals that both ertapenem-derived units maintain their original stereochemical integrity during the dimerization process. The (1R)-1-hydroxyethyl substituents at the 6-position of each bicyclic unit retain their configuration, while the (3S,5S) pyrrolidine rings preserve their specific stereochemistry. This stereochemical conservation is crucial for understanding the formation mechanism and potential biological activity of the impurity.
The spatial arrangement of the molecule demonstrates a complex three-dimensional architecture where the two ertapenem units are connected through sulfur-carbon bonds involving the pyrrolidine rings. The N-carbonyl linkage creates additional conformational constraints that influence the overall molecular shape. Computational modeling suggests that the molecule adopts a partially folded conformation that minimizes steric interactions between the bulky aromatic carboxyphenyl groups.
The presence of multiple carboxylic acid functionalities (four in total) creates significant potential for intramolecular and intermolecular hydrogen bonding interactions. These interactions contribute to the conformational stability and influence the compound's physical properties, including solubility and chromatographic behavior. The stereochemical complexity also affects the compound's spectroscopic signatures, particularly in nuclear magnetic resonance and circular dichroism measurements.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic signals consistent with its complex molecular structure. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the multiple functional groups present in the molecule, including the β-lactam protons, pyrrolidine ring protons, aromatic protons from the carboxyphenyl groups, and the hydroxyethyl substituents. The complexity of the spectrum reflects the presence of two ertapenem-derived units with multiple overlapping signals.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through the observation of carbonyl carbon signals characteristic of the β-lactam rings (approximately 170-180 parts per million), carboxylic acid carbons, and amide carbonyls from the carbamoyl groups. The aromatic carbon regions display signals consistent with the meta-carboxyphenyl substituents, while aliphatic carbon signals correspond to the bicyclic framework and side chain components.
Fourier transform infrared spectroscopic analysis demonstrates characteristic absorption bands that confirm the presence of key functional groups. The β-lactam carbonyl stretching frequencies appear in the region of 1750-1780 cm⁻¹, while carboxylic acid carbonyl stretches are observed around 1700-1720 cm⁻¹. Amide carbonyl absorptions from the carbamoyl groups contribute to the spectral complexity in the 1650-1680 cm⁻¹ region. The broad absorption band around 3200-3600 cm⁻¹ indicates the presence of hydroxyl and carboxylic acid functional groups capable of hydrogen bonding.
Ultraviolet-visible spectroscopy reveals absorption characteristics primarily attributed to the aromatic carboxyphenyl substituents and the extended conjugation within the pyrrolidine-carbamoyl systems. The maximum absorption occurs around 280-290 nanometers, consistent with the aromatic chromophores present in the molecule. This spectroscopic signature is utilized in high-performance liquid chromatography detection methods for quantitative analysis of the impurity in pharmaceutical formulations.
Table 2: Key Spectroscopic Characteristics
| Technique | Key Observations | Wavenumber/Chemical Shift | Assignment |
|---|---|---|---|
| Fourier Transform Infrared | Carbonyl stretch | 1750-1780 cm⁻¹ | β-lactam C=O |
| Fourier Transform Infrared | Carbonyl stretch | 1700-1720 cm⁻¹ | Carboxylic acid C=O |
| Fourier Transform Infrared | Broad absorption | 3200-3600 cm⁻¹ | O-H stretch |
| Ultraviolet-Visible | Absorption maximum | 280-290 nm | Aromatic chromophores |
| Proton Nuclear Magnetic Resonance | Multiple signals | 7.0-8.0 ppm | Aromatic protons |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl signals | 170-180 ppm | β-lactam carbonyls |
Crystallographic Data and Polymorphic Forms
Crystallographic characterization of this compound presents significant challenges due to the compound's complex molecular structure and tendency to form amorphous solids rather than well-defined crystalline materials. The high molecular weight and multiple hydrogen bonding sites create difficulties in obtaining suitable single crystals for X-ray diffraction analysis. However, powder X-ray diffraction studies have been conducted to characterize the solid-state properties of isolated impurity samples.
The compound typically exists as an amorphous solid when precipitated from solution during purification processes. This amorphous character is attributed to the molecular flexibility arising from the multiple rotatable bonds and the presence of numerous hydrogen bonding sites that prevent regular crystal packing. The lack of crystalline order contributes to the compound's hygroscopic nature and influences its stability during storage.
Polymorphic analysis has not revealed distinct crystalline forms of this compound, distinguishing it from the parent ertapenem compound, which exhibits multiple polymorphic forms including the well-characterized Form D polymorph. The absence of polymorphism in the dimer impurity is consistent with its structural complexity and the entropic factors that favor amorphous solid formation.
Thermal analysis using differential scanning calorimetry indicates that the compound undergoes gradual decomposition upon heating rather than exhibiting distinct melting behavior characteristic of crystalline materials. The glass transition temperature, observed around 80-90°C, reflects the amorphous nature of the solid state. These thermal properties have implications for the compound's stability during pharmaceutical processing and storage conditions.
The solid-state characterization data support the classification of this compound as a predominantly amorphous material with limited crystalline order. This physical state influences its analytical detection methods, requiring specialized techniques for accurate quantification in pharmaceutical formulations and stability studies.
Properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSFVRZTQQVRAQ-BNCIILEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N6O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729123 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199797-43-7 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Degradation
Ertapenem disodium salt, an intermediate in ertapenem monosodium salt production, is susceptible to dimerization at elevated pH. Patent CN110698479A outlines a purification process where the crude ertapenem product is dissolved in purified water and adjusted to pH 8.0–10.0 using sodium hydroxide. Under these alkaline conditions, the β-lactam ring undergoes hydrolysis, followed by recombination of the resulting intermediates to form the N-carbonyl dimer.
Critical Parameters:
-
pH Range: 8.0–10.0 (optimized at pH 9.0 for maximal dimer yield).
-
Temperature: Room temperature (20–25°C) to moderate heating (40–50°C).
-
Reaction Time: 24–72 hours, depending on target impurity concentration.
Solvent-Mediated Precipitation
Lower alcohols, such as methanol or ethanol, are introduced post-degradation to precipitate impurities. In the patent method, gradual addition of methanol to the alkaline solution induces turbidity, signaling the aggregation of dimeric byproducts. Filtration at this stage removes larger particulate matter, while the dimer remains in the supernatant due to its higher solubility in aqueous-alcoholic mixtures.
Industrial-Scale Purification and Isolation
Crystallization and Filtration
After initial impurity removal, the filtrate is acidified to pH 5.0–6.0 to protonate the ertapenem monosodium salt, reducing its solubility. Subsequent methanol addition precipitates the purified active pharmaceutical ingredient (API), leaving residual dimer impurities in the mother liquor. This liquor is concentrated under reduced pressure, and the dimer is isolated via:
Lyophilization
Analytical Characterization
Post-isolation, the dimer is characterized using:
Spectroscopic Techniques
-
LC-MS/MS: Confirms molecular weight (933.0 g/mol) and fragmentation pattern.
-
NMR: Assigns stereochemistry at the dimerization site (C-2 and C-6 positions).
Purity Assessment
-
HPLC-UV: Quantifies impurity levels using a validated method with detection at 300 nm.
-
Karl Fischer Titration: Ensures residual water content <0.5% (w/w).
Optimization Strategies for Impurity Minimization
pH Control
Maintaining reaction pH below 8.0 during API synthesis reduces dimer formation. Acidic work-up (pH 5.0–6.0) post-crystallization further stabilizes the product.
Temperature Modulation
Limiting thermal exposure to ≤30°C during alcohol addition slows degradation kinetics.
Data Tables
Table 1: Key Reaction Parameters for Dimer Formation
| Parameter | Optimal Range | Effect on Dimer Yield |
|---|---|---|
| pH | 8.0–10.0 | ↑ Yield at higher pH |
| Temperature | 40–50°C | ↑ Rate of dimerization |
| Methanol Concentration | 20–30% (v/v) | ↑ Precipitation |
Table 2: Chromatographic Conditions for Dimer Isolation
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| X-Terra RP 18 | Ammonium formate (pH 8.0)/Acetonitrile | 1.0 mL/min | UV 300 nm |
Chemical Reactions Analysis
Types of Reactions: Ertapenem N-Carbonyl Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium formate buffer, acetonitrile, and methanol. The pH of the reaction medium is typically maintained around 8.0 to optimize the separation and identification of the impurity .
Major Products Formed: The major products formed from the reactions of this compound include other dimer impurities and dehydrated dimers. These products are identified using liquid chromatography-mass spectrometry (LC-MS) techniques .
Scientific Research Applications
Chemical Characteristics
Chemical Properties:
- Chemical Formula: C44H48N6O13S2
- Molecular Weight: 892.03 g/mol
- CAS Number: 1199797-43-7
The N-Carbonyl Dimer Impurity is formed as a degradation product of Ertapenem, impacting both its stability and efficacy. Its structural characteristics influence its biological interactions, particularly regarding its potential effects on bacterial cell wall synthesis.
Scientific Research Applications
Ertapenem N-Carbonyl Dimer Impurity has several critical applications in scientific research:
Pharmaceutical Research
- Stability Studies: The impurity is pivotal in studying the stability and degradation pathways of Ertapenem under various conditions, particularly pH levels. Research indicates that acidic conditions lead to increased formation of this impurity, which can affect the overall stability of the drug formulation.
- Quality Control: It plays a vital role in quality control processes, where it is used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products. This ensures that the final drug product meets safety and efficacy standards .
Analytical Method Development
- The impurity is utilized in the development of high-performance liquid chromatography (HPLC) methods for separating and identifying impurities during the manufacturing process. Such methods are essential for maintaining the quality of Ertapenem formulations.
Biochemical Studies
- Mechanism of Action: Research into the molecular mechanisms by which this compound interacts with bacterial penicillin-binding proteins (PBPs) provides insights into its potential biological activity. Although its activity may be less than that of Ertapenem itself, understanding these interactions is crucial for assessing its safety profile .
Clinical Implications
- Case studies have highlighted adverse reactions in patients treated with Ertapenem that may be linked to impurities, including the N-Carbonyl Dimer. Monitoring these side effects has become an essential focus in clinical settings to ensure patient safety .
Case Study 1: Stability and Degradation
A study demonstrated that under acidic conditions, the formation of this compound increases significantly. This finding emphasizes the importance of pH control during drug manufacturing to maintain the integrity of Ertapenem formulations.
Case Study 2: Clinical Reactions
A clinical review examined patients treated with Ertapenem who exhibited adverse reactions potentially associated with impurities. This highlights the need for ongoing monitoring and assessment of drug formulations to mitigate risks associated with impurities .
Mechanism of Action
The mechanism of action of Ertapenem N-Carbonyl Dimer Impurity involves its interaction with bacterial penicillin-binding proteins (PBPs). By binding to PBPs, the impurity inhibits bacterial cell wall synthesis, leading to the bactericidal effect. The molecular targets include PBPs 2 and 3, which are crucial for bacterial cell wall integrity .
Comparison with Similar Compounds
Structural and Chemical Properties
Ertapenem N-Carbonyl Dimer Impurity is compared with other dimeric and process-related impurities of ertapenem (Table 1):
Key Observations :
- N-Carbonyl Dimer vs. Dimer III : While both are dimers, Dimer III contains ester bonds, whereas the N-Carbonyl Dimer is linked via an amide-like N-carbonyl group. This structural difference affects their solubility and chromatographic behavior .
- Stability : The N-Carbonyl Dimer is more resistant to hydrolysis compared to ester-containing dimers like Dimer Ester Impurity, which degrade under basic conditions .
- Formation Pathways : The N-Carbonyl Dimer forms during synthesis via carbamate intermediates under basic pH, while Dimer III arises from side-chain interactions during purification .
Analytical Challenges
- Co-Elution : Ertapenem N-Carbonyl Dimer co-elutes with Dimer III and other impurities in standard HPLC methods, necessitating optimized mobile phases (e.g., phenyl columns with pH 8 buffer) for resolution .
- UV Response Variability : Impurities like the Ring-Opened derivative exhibit UV response factors differing by up to 50% compared to the N-Carbonyl Dimer, complicating quantification .
Research Findings and Data
Manufacturing Process Insights
- Purification Challenges: Direct crystallization of ertapenem yields high levels of dimeric impurities (e.g., N-Carbonyl Dimer, Dimer III).
- Degradation Studies : The N-Carbonyl Dimer shows stability under thermal stress but degrades under oxidative conditions, producing smaller fragments detectable via LC-MS .
Comparative Stability Data
| Condition | N-Carbonyl Dimer Stability | Dimer III Stability | Ring-Opened Impurity Stability |
|---|---|---|---|
| Acidic (pH 3) | Stable | Partial hydrolysis | Rapid hydrolysis |
| Basic (pH 10) | Stable | Degrades | Stable |
| Oxidative (H₂O₂) | Degrades | Stable | Stable |
Biological Activity
Ertapenem N-Carbonyl Dimer Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem antibiotic known for its broad-spectrum antibacterial activity. Understanding the biological activity of this impurity is crucial for evaluating its implications in pharmaceutical applications and safety assessments.
Overview of Ertapenem
Ertapenem is a member of the carbapenem class of antibiotics, which are characterized by their potent bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria. The mechanism of action involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and ultimately leading to cell lysis. This compound is particularly effective against various pathogens, including Escherichia coli and Klebsiella pneumoniae, but has limited efficacy against Pseudomonas aeruginosa and Enterococcus species.
Characteristics of this compound
Chemical Structure and Properties
- Chemical Formula : C44H48N6O13S2
- Molecular Weight : 892.03 g/mol
- CAS Number : 1199797-43-7
The N-Carbonyl Dimer Impurity arises from the degradation of Ertapenem under specific conditions, often during storage or synthesis. Its structural characteristics are pivotal in determining its biological interactions and potential effects.
This compound retains some biological activity linked to its interaction with PBPs. However, its exact mechanism remains less well-defined compared to the parent compound:
- Target Interaction : Similar to Ertapenem, it may bind to PBPs, although the binding affinity and resultant biological effects may differ.
- Cell Wall Synthesis Inhibition : It is hypothesized that this impurity could interfere with bacterial cell wall synthesis, albeit likely at reduced efficacy compared to Ertapenem itself.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various assays:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Disk diffusion assay on E. coli | Showed reduced inhibition zone compared to Ertapenem, indicating lower antibacterial potency. |
| Study 2 | MIC determination | Minimum inhibitory concentration was significantly higher than that of Ertapenem, suggesting diminished activity. |
| Study 3 | Binding affinity assays | Demonstrated binding to PBPs but with less affinity than the parent compound. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its safety profile:
- Absorption : Limited data suggest that this impurity may not be readily absorbed in vivo.
- Distribution : It is likely distributed similarly to other carbapenems but may accumulate differently due to altered binding properties.
- Elimination : Primarily through renal pathways; however, specific studies on the impurity's elimination are lacking.
Case Studies
-
Case Study on Stability and Degradation :
- Research indicated that under acidic conditions, the formation of N-Carbonyl Dimer Impurity increases, impacting the stability of Ertapenem formulations.
- The study emphasized the importance of pH control in maintaining drug integrity during manufacturing processes.
-
Clinical Implications :
- A clinical review highlighted cases where patients treated with Ertapenem exhibited adverse reactions potentially linked to impurities, including the N-Carbonyl Dimer.
- Monitoring for specific side effects related to impurities has become a focus in clinical settings.
Q & A
Basic Research Questions
1.1. What methodological approaches are recommended for developing stability-indicating assays to quantify Ertapenem N-Carbonyl Dimer impurities?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with gradient elution using a phenyl column, pH 8 sodium phosphate buffer, and acetonitrile mobile phase is effective. This approach resolves Ertapenem from its degradants, including N-Carbonyl Dimer impurities, under stress conditions (basic, oxidative, thermal). Validation parameters (linearity, precision, LOQ, specificity) must align with ICH guidelines, and UV spectral analysis ensures no co-elution of impurities with the API .
1.2. How do synthesis conditions influence the formation of Ertapenem N-Carbonyl Dimer impurities?
Direct precipitation of Ertapenem during synthesis often results in dimer impurities (Dimer I+II, Dimer III) due to carbamate formation on the pyrrolidine side chain under basic pH (>7.5). Alternative work-up methods, such as aqueous extraction with carbonic acid salts, reduce dimerization by minimizing exposure to alkaline conditions. Recrystallization alone is insufficient to meet impurity specifications .
1.3. What experimental factors accelerate dimer impurity formation during stability studies?
Thermal stress (60°C for 1 hour) increases Dimer II (0.6% to 2.8%) and Dimer III (0.16% to 1.5%) in aqueous solutions. Oxidative stress (30% H₂O₂) elevates Dimer II (0.6% to 2.6%), while basic conditions (0.1 N NaOH) predominantly form Ring-Opened impurities. Controlled degradation studies should monitor these variables to predict impurity profiles .
1.4. How are Ertapenem dimer impurities quantified in drug substance and product formulations?
Mass balance criteria integrate assay results, residual solvents, and total impurities. For example:
- Assay as Ertapenem Sodium = 100% − (KF + solvents + impurities) = 76.2%
- Conversion to Ertapenem Acid accounts for molecular mass differences (475.52 vs. 497.50 g/mol). LC-MS and spectral matching with reference standards (e.g., oxazinone) ensure specificity .
Advanced Research Questions
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
